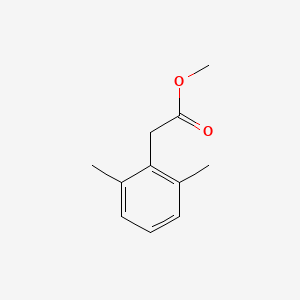
Benzene, 2-(1,3-butadienyl)-1,3,5-trimethyl-
Overview
Description
“Benzene, 2-(1,3-butadienyl)-1,3,5-trimethyl-” is a chemical compound with the molecular formula C10H10 . It is also known as 1,3-Butadien-1-ylbenzene . The compound is a derivative of benzene and 1,3-butadiene .
Synthesis Analysis
The synthesis of 1,3-butadiene and its substituted monomers has been extensively used in the production of synthetic rubbers . A THF solution of 2-(1,3-butadienyl) magnesium chloride is added dropwise under a N2 atmosphere at 55–65 °C. Then the reaction mixture is stirred for 48 hours .Molecular Structure Analysis
The molecular structure of “Benzene, 2-(1,3-butadienyl)-1,3,5-trimethyl-” can be viewed using Java or Javascript . The structure is also available as a 2d Mol file or as a computed 3d SD file .Scientific Research Applications
Gas Phase Reaction Studies
- Reaction with Ozone : The gas phase reaction of ozone with 1,3-butadiene, involving 1,3,5-trimethyl benzene as a scavenger for OH radicals, demonstrates the formation yields of various toxic products. This research is crucial for understanding atmospheric processing and the toxicity of 1,3-butadiene (Kramp & Paulson, 2000).
Chemical Synthesis
- Gold(I)-Catalyzed Hydroalkoxylation : The intermolecular hydroalkoxylation of allenes with alcohols, including the reaction of 1-phenyl-1,2-butadiene, facilitated by a gold(I) catalyst, showcases the regio- and stereoselective synthesis of various benzene derivatives (Zhang & Widenhoefer, 2008).
Crystallography and Material Science
- Crystal Structures : The study of the crystal structure of 2,4,6-trimethyl-1,3,5-tris(4-oxymethyl-1-formylphenyl)benzene provides insights into the material properties and potential applications in various fields like nanotechnology and material science (Arockia Samy & Alexander, 2012).
Catalysis and Organic Reactions
- Peroxidative Oxidation : The peroxidative oxidation of benzene and mesitylene (1,3,5-trimethylbenzene) catalyzed by vanadium compounds highlights its potential in organic synthesis and industrial applications (Reis et al., 2004).
Future Directions
The synthetic strategies using 1,3-butadiene and its substituted monomers have great potential to satisfy the increasing demand for better-performing synthetic rubbers at the laboratory scale . The laboratory-scale results are promising, but a big gap still exists between current progress and large scalability .
properties
IUPAC Name |
2-buta-1,3-dienyl-1,3,5-trimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16/c1-5-6-7-13-11(3)8-10(2)9-12(13)4/h5-9H,1H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPHSFAXJIMOIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=CC=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 2-(1,3-butadienyl)-1,3,5-trimethyl- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Naphtho[1,2-c]furan-1(3h)-one](/img/structure/B3191679.png)
![Furo[3,4-b]quinoxaline-1,3-dione](/img/structure/B3191686.png)
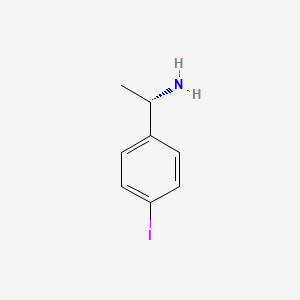
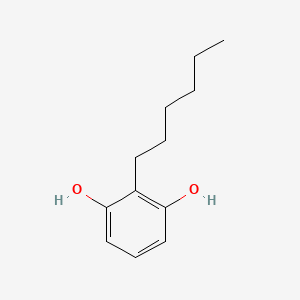
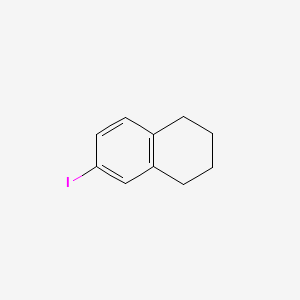
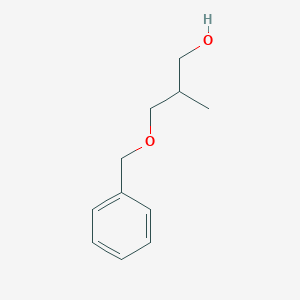




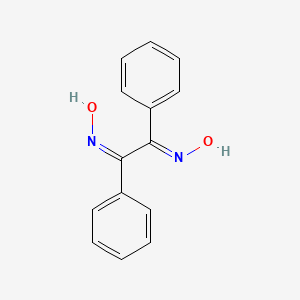
![Acetamide, N-[2-[bis(2-pyridinylmethyl)amino]ethyl]-](/img/structure/B3191761.png)
